Diethyl 3-(2-oxopropyl)pentanedioate
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Overview
Description
Diethyl 3-(2-oxopropyl)pentanedioate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound, specifically, is a derivative of pentanedioic acid and contains a ketone group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-(2-oxopropyl)pentanedioate typically involves the esterification of pentanedioic acid with ethanol in the presence of a strong acid catalyst. Another method involves the acylation of diethyl malonate with acetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow techniques to ensure safety and efficiency. The process involves the reaction of diethyl malonate with acetyl chloride in the presence of a base, followed by purification through distillation .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-(2-oxopropyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Formation of diethyl 3-(2-carboxyethyl)pentanedioate.
Reduction: Formation of diethyl 3-(2-hydroxypropyl)pentanedioate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Diethyl 3-(2-oxopropyl)pentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and phosphorylated heterocycles.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of diethyl 3-(2-oxopropyl)pentanedioate involves its reactivity as an ester and a ketone. The ester groups can undergo hydrolysis to form carboxylic acids, while the ketone group can participate in nucleophilic addition reactions. These reactions are facilitated by the presence of electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3-oxopentanedioate: Similar structure but lacks the 2-oxopropyl group.
Ethyl acetate: A simpler ester with a similar functional group but a different carbon skeleton.
Uniqueness
Diethyl 3-(2-oxopropyl)pentanedioate is unique due to the presence of both ester and ketone functional groups, which provide it with a wide range of reactivity and applications in organic synthesis .
Properties
CAS No. |
93044-01-0 |
---|---|
Molecular Formula |
C12H20O5 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
diethyl 3-(2-oxopropyl)pentanedioate |
InChI |
InChI=1S/C12H20O5/c1-4-16-11(14)7-10(6-9(3)13)8-12(15)17-5-2/h10H,4-8H2,1-3H3 |
InChI Key |
UUWZFYITTKWMJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC(=O)C)CC(=O)OCC |
Origin of Product |
United States |
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